

Application Notes and Protocols: RC32 PROTAC

In Vivo Administration in Mice

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Compound of Interest

Compound Name: FKBP12 PROTAC RC32

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Introduction

RC32 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12).^{[1][2]} It is a heterobifunctional molecule composed of rapamycin, which binds to FKBP12, and pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).^{[1][3]} By hijacking the ubiquitin-proteasome system, RC32 facilitates the ubiquitination and subsequent proteasomal degradation of FKBP12.^{[3][4]} This targeted protein degradation approach offers a powerful tool for studying the physiological roles of FKBP12 and holds therapeutic potential in diseases where FKBP12 is implicated, such as certain cancers and iron overload diseases.^{[2][5][6]} These application notes provide a detailed protocol for the in vivo administration of RC32 in mouse models.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the in vivo evaluation of RC32 PROTAC in mice.

Table 1: In Vivo Efficacy of RC32 in Mice

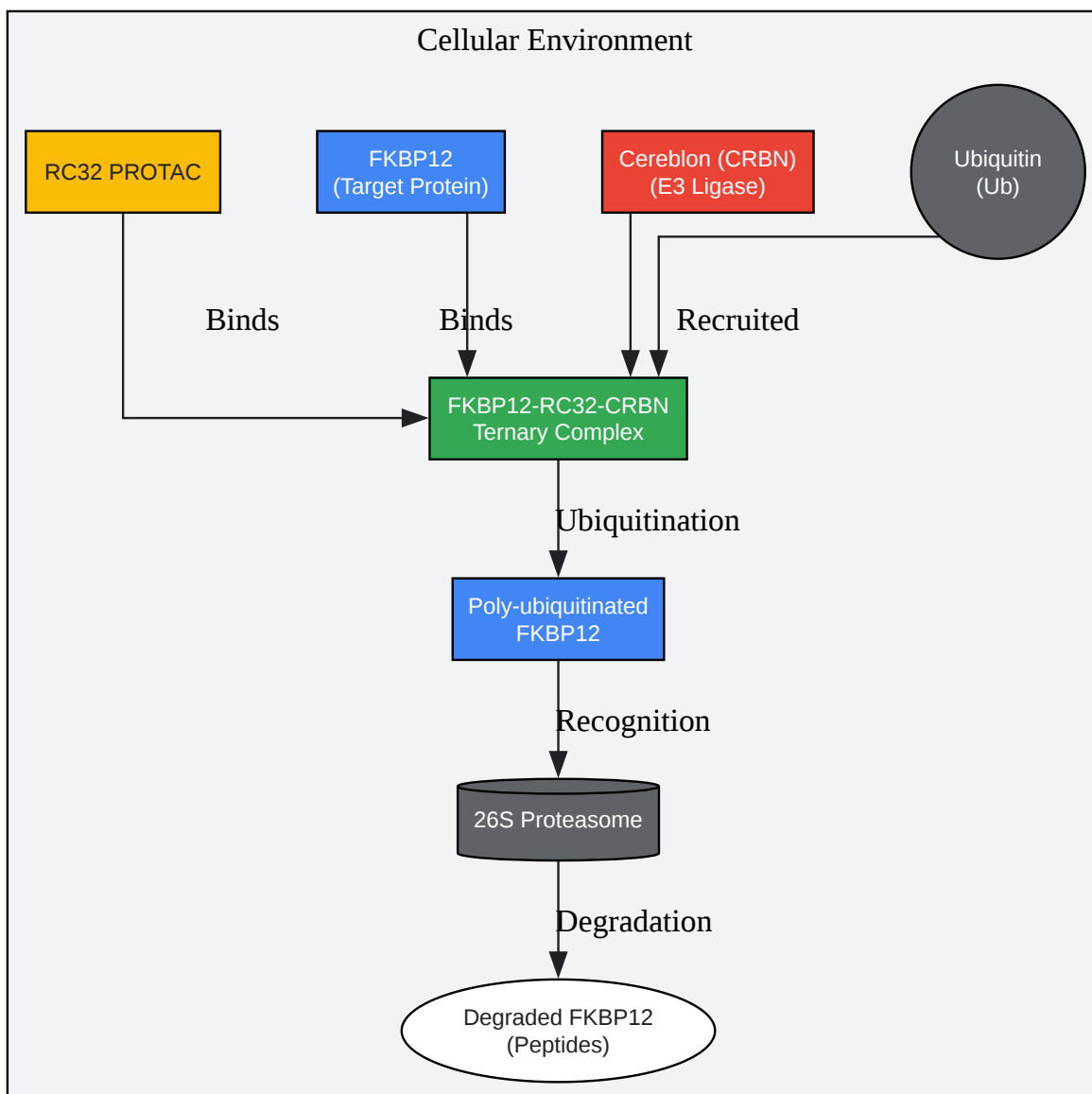
Animal Model	Dosage	Administration Route	Dosing Schedule	Duration	Outcome	Reference
Mice	30 mg/kg	Intraperitoneal (i.p.)	Twice a day	1 day	Degraded FKBP12 protein in most organs (except the brain).	[1]
Mice	60 mg/kg	Oral (p.o.)	Twice a day	1 day	Significantly degraded FKBP12.	[1][7]
Mice	8 mg/kg	Intraperitoneal (i.p.)	Twice a day	2 days	Efficiently degraded FKBP12 in most examined organs.	[1]
Mice	30 mg/kg	Intraperitoneal (i.p.)	Twice a day for 2 days, then once a day for 28 days	30 days	Induced Ca ²⁺ leakage in cardiomyocytes.	[8]

Table 2: In Vitro Degradation Efficiency of RC32

Cell Line	DC50	Treatment Duration	Outcome	Reference
Jurkat cells	~0.3 nM	12 hours	50% protein degradation.	[1][4]
Hep3B cells	0.9 nM	Not Specified	50% protein degradation.	[6]
HuH7 cells	0.4 nM	Not Specified	50% protein degradation.	[6]

Signaling Pathway and Mechanism of Action

RC32 operates by inducing the proximity of its target protein, FKBP12, to the E3 ubiquitin ligase Cereblon. This ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.



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Mechanism of action for RC32 PROTAC.

Experimental Protocols

The following protocols are based on methodologies reported for the in vivo study of RC32 and general practices for PROTAC administration in mice.

Formulation of RC32 for In Vivo Administration

Materials:

- RC32 PROTAC powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween 80
- Sterile saline or phosphate-buffered saline (PBS)

Procedure:

- Prepare a stock solution of RC32 by dissolving it in DMSO.
- For a typical vehicle formulation, a suggested composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[\[9\]](#)
- First, add the required volume of PEG300 and Tween 80 to the DMSO stock solution and ensure the mixture is homogenous.
- Slowly add the saline or PBS dropwise while vortexing to create a clear and stable formulation.
- The final concentration of the working solution should be calculated based on the desired dosage and the average weight of the animals (e.g., for a 100 μ L injection volume).
- It is recommended to prepare the working solution fresh on the day of administration.[\[1\]](#)

In Vivo Administration of RC32 in Mice

Animal Models:

- Standard laboratory mouse strains (e.g., C57BL/6, BALB/c) are suitable. The choice of strain may depend on the specific experimental goals.

Administration:

- Randomize mice into treatment and vehicle control groups.
- Intraperitoneal (i.p.) Injection:
 - Administer the formulated RC32 or vehicle solution into the peritoneal cavity. Dosages ranging from 8 mg/kg to 30 mg/kg administered twice daily have been reported to be effective.[\[1\]](#)
- Oral Gavage (p.o.):
 - Administer the formulated RC32 or vehicle solution directly into the stomach using an oral gavage needle. A dosage of 60 mg/kg twice daily has been shown to significantly degrade FKBP12.[\[1\]](#)[\[7\]](#)

Monitoring and Endpoint Analysis

Efficacy Monitoring:

- Monitor the body weight of each animal two to three times per week to assess for any potential toxicity.[\[9\]](#)[\[10\]](#)
- For tumor xenograft models, measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.[\[9\]](#)[\[10\]](#)

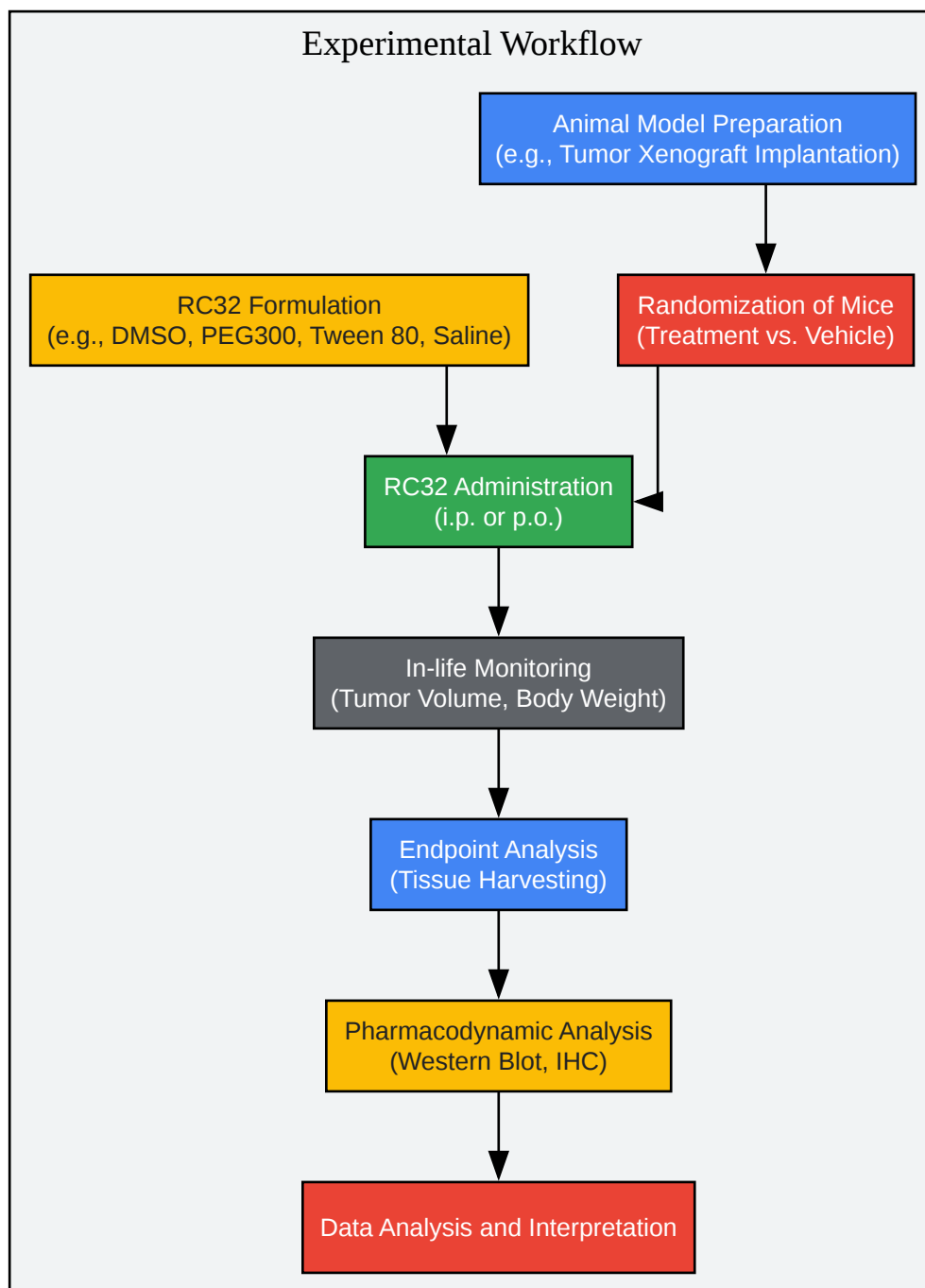
Pharmacodynamic Analysis:

- At the study endpoint, euthanize the animals.
- Harvest tissues and organs of interest (e.g., heart, liver, kidney, spleen, lung, stomach).[\[1\]](#)
- Prepare tissue lysates for subsequent analysis.
- Western Blotting: Use Western blotting to determine the levels of FKBP12 protein in the tissue lysates. This will allow for the quantification of RC32-induced protein degradation.

- Immunohistochemistry (IHC): IHC can be used to visualize the reduction of FKBP12 protein in tissue sections.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of RC32 in a mouse model.



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A typical workflow for a preclinical study of RC32.

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